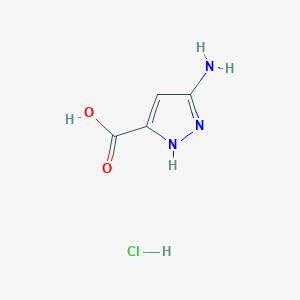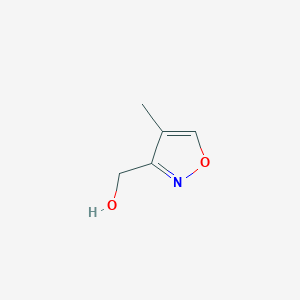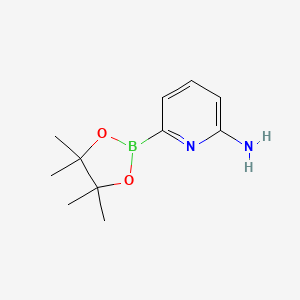
Methyl 2-amino-5-cyano-3-methylbenzoate
Descripción general
Descripción
“Methyl 2-amino-5-cyano-3-methylbenzoate” is a chemical compound with the CAS number 1032667-87-0 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H10N2O2 . The molecular weight is 190.2 . More detailed structural information or a visual representation of the molecule was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
Methyl 2-amino-5-cyano-3-methylbenzoate has been utilized in organic synthesis. For example, in the preparation of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, it acts as a component in the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This process is catalyzed using NH4H2PO4/Al2O3, offering advantages like better yields, shorter reaction times, and easy work-up, making it environmentally friendly (Maleki & Ashrafi, 2014).
Synthesis of Chloranthraniliprole
The compound has been used in the synthesis of chloranthraniliprole, a chemical with agricultural significance. The synthesis involves a series of reactions like hydrogenation, chlorination, and aminolysis, starting from related compounds like 2-amino-3-methylbenzoic acid (Zheng Jian-hong, 2012).
Solvent Effects in Purification
In the field of chemistry, understanding the solvent effects on solubility is vital for the purification of compounds. The solubility of this compound in various solvents has been studied, providing valuable insights for its effective purification (Zhu et al., 2019).
Antitumor and Antimicrobial Activities
Research has also focused on the synthesis of novel derivatives from this compound for potential antitumor and antimicrobial applications. For instance, compounds derived from it have been evaluated for antitumor activities, revealing some promising results (Abou-Elmagd & Hashem, 2016).
Propiedades
IUPAC Name |
methyl 2-amino-5-cyano-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(5-11)4-8(9(6)12)10(13)14-2/h3-4H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVZQIOQVEYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032667-87-0 | |
| Record name | 2-Amino-5-cyano-3-methylbenzoic acid methylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)






![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)




![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)